molecular formula C6H16ClNO2 B1382895 O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride CAS No. 1260836-58-5

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

Cat. No.: B1382895
CAS No.: 1260836-58-5
M. Wt: 169.65 g/mol
InChI Key: YHGFITRQPJPESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride” is a chemical compound with the molecular formula C10H22ClNO . It’s a derivative of pyrrolidine, a cyclic amine . The compound is related to 2-(2-(tert-Butoxy)ethyl)pyrrolidine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C10H21NO.ClH/c1-10(2,3)12-8-6-9-5-4-7-11-9;/h9,11H,4-8H2,1-3H3;1H . The compound has a molecular weight of 207.74 g/mol . It has a rotatable bond count of 4 and a topological polar surface area of 21.3 Ų .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 207.74 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 207.1389920 g/mol . The compound has a topological polar surface area of 21.3 Ų and a heavy atom count of 13 .

Scientific Research Applications

Synthesis Improvements

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride plays a significant role in the synthesis of various chemical compounds. A notable example is its involvement in the synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine, which was synthesized from hydroxylamine hydrochloride and di-tert-butyl dicarbonate. This process is considered an improvement over previous methods due to its safety and the use of readily available reagents (Staszak & Doecke, 1993).

Chemical Synthesis and Applications

Another application is seen in the synthesis of the 5-lipoxygenase inhibitor LY280810, where N,O-bis(tert-butoxycarbonyl)-hydroxylamine was used. Additionally, this reagent was effective in synthesizing various hydroxylamine and hydroxamic acid derivatives (Staszak & Doecke, 1994).

Advanced Chemical Reactions

In more advanced chemical reactions, the compound is involved in tert-butoxycarbonylation reactions for aromatic and aliphatic amine hydrochlorides and phenols, as demonstrated by the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) (Ouchi, Saito, Yamamoto, & Takahata, 2002).

Use in Oxidation Reactions

The compound has also been used in oxidation reactions, such as in the synthesis of oxime using O-TBS-N-Tosylhydroxylamine, which demonstrates its versatility in organic synthesis (Kitahara, Toma, Shimokawa, & Fukuyama, 2014).

Properties

IUPAC Name

O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2.ClH/c1-6(2,3)8-4-5-9-7;/h4-5,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGFITRQPJPESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

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